molecular formula C15H13FN4O2S2 B10991326 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10991326
M. Wt: 364.4 g/mol
InChI Key: BIPCABRUZAJHKG-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of thiazole derivatives, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
  • Its chemical structure consists of a 1,3-thiazole ring fused with a 1,3,4-thiadiazole ring, along with a phenyl group and an acetamide moiety.
  • Thiazoles and thiadiazoles have diverse biological activities, making this compound intriguing for further investigation.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidative transformations of the thiazole and thiadiazole rings.

        Reduction: Reduction of functional groups (e.g., carbonyl reduction).

        Substitution: Nucleophilic substitution reactions at the amide or other functional groups.

    • Common reagents include hydrazine, alkyl halides, and acyl chlorides.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action and pathways affected.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazoles, thiadiazoles, and related heterocycles.
    • Uniqueness lies in its fused ring system and specific substituents.

    Properties

    Molecular Formula

    C15H13FN4O2S2

    Molecular Weight

    364.4 g/mol

    IUPAC Name

    2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

    InChI

    InChI=1S/C15H13FN4O2S2/c1-22-7-13-19-20-15(24-13)18-12(21)6-11-8-23-14(17-11)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3,(H,18,20,21)

    InChI Key

    BIPCABRUZAJHKG-UHFFFAOYSA-N

    Canonical SMILES

    COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F

    Origin of Product

    United States

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